molecular formula C7H10ClF6N B2405420 (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride CAS No. 1807891-17-3

(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride

Cat. No.: B2405420
CAS No.: 1807891-17-3
M. Wt: 257.6
InChI Key: QWCGHRBBNWYCRU-JEVYUYNZSA-N
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Description

Structural Characterization

Stereochemical Configuration Analysis

The compound adopts a chiral configuration at positions C2 and C6 of the piperidine ring, denoted as (2R,6S). This stereochemistry is critical for its biological and physicochemical properties.

Key Observations:
  • Absolute Configuration :

    • The R configuration at C2 is established by the spatial arrangement of substituents: the trifluoromethyl group, nitrogen atom, and adjacent carbon atoms.
    • The S configuration at C6 follows from the relative priorities of the trifluoromethyl group, piperidine backbone, and hydrogen atoms.
  • Chiral Center Stability :

    • The stereochemistry is preserved under standard conditions due to the rigidity of the piperidine ring and steric hindrance from bulky trifluoromethyl groups.
  • Synthetic Control :

    • Stereochemical purity is achieved through enantioselective synthesis or resolution techniques, though specific protocols are not detailed in available literature.

Molecular Geometry Optimization Studies

Computational and experimental data reveal insights into the compound’s three-dimensional geometry .

Core Structural Features:
Parameter Value/Description Source
Piperidine ring Chair conformation (dominant in solution)
C2-C6 bond lengths ~1.5 Å (C–C single bonds)
N–C2 and N–C6 bond angles ~110°–115° (tetrahedral geometry)

Key Findings :

  • Trifluoromethyl Group Orientation :
    • The CF₃ groups at C2 and C6 adopt equatorial positions in the chair conformation to minimize steric strain.
    • This arrangement maximizes intermolecular interactions in the crystalline state.
  • Hydrogen Bonding Potential :
    • The protonated nitrogen (from hydrochloride salt) participates in N–H···Cl⁻ interactions, anchoring the chloride counterion.

Intermolecular Interaction Networks in Crystalline Phase

The compound’s crystal packing is governed by hydrogen bonding and dispersion forces .

Interaction Types and Energies:
Interaction Type Geometry/Parameters Energy Contribution Source
N–H···Cl⁻ Distance: ~2.0–2.5 Å, ∠D–H···A: 150–170° Electrostatic dominance
C–F···C (dispersion) Intermolecular contacts <3.5 Å ~70% of total stabilization
C–H···π (aromatic) Weak interactions with adjacent rings Minor contribution

Crystal Packing Motifs :

  • Columnar Arrangement :
    • Molecules align along the c-axis, forming zigzag chains via alternating N–H···Cl⁻ and C–F···C interactions.
  • Dimer Formation :
    • Pairs of molecules interact through bifurcated C–H···F bonds, creating dimers stabilized by dispersion forces.

Properties

IUPAC Name

(2R,6S)-2,6-bis(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F6N.ClH/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13;/h4-5,14H,1-3H2;1H/t4-,5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGHRBBNWYCRU-JEVYUYNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@@H](C1)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the selective introduction of trifluoromethyl groups.

Industrial Production Methods

Industrial production of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the trifluoromethyl groups or other functional groups in the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives .

Scientific Research Applications

Anticancer Research

One of the most promising applications of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride is in the development of anticancer agents. Studies have demonstrated that piperidine derivatives exhibit significant anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis.

  • Mechanism of Action :
    • Piperidine compounds can modulate critical pathways such as STAT-3, NF-κB, and PI3K/Akt, which are essential for cancer cell survival and proliferation .
    • The compound has shown effectiveness in inhibiting cell cycle regulators like CDK-4/6 and CDK-2, leading to G1/S phase arrest in cancer cells .
  • Case Studies :
    • In vitro studies revealed that piperidine derivatives can induce apoptosis in breast cancer cells by disrupting mitochondrial integrity and promoting the release of pro-apoptotic factors like cytochrome c .
    • Combination therapies involving piperidine compounds have been shown to enhance the efficacy of existing chemotherapeutics, such as temozolomide in glioblastoma treatment .

Material Science Applications

In addition to its pharmaceutical uses, (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride has potential applications in material science:

  • Polymer Chemistry :
    • The compound can be utilized as a monomer or additive in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. Its sterically bulky nature contributes to improved material performance under stress conditions .
  • Coatings and Adhesives :
    • Due to its unique chemical structure, it can serve as a component in formulating coatings that require specific adhesion properties and resistance to environmental degradation.

Summary Table of Applications

Application AreaSpecific Use CasesMechanism/Benefits
PharmaceuticalAnticancer agentsModulation of signaling pathways; apoptosis induction
Material SciencePolymer synthesis; coatingsEnhanced thermal stability; improved mechanical strength

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-2,6-difluoromethylpiperidine hydrochloride
  • (2R,6S)-2,6-bis(difluoromethyl)piperidine hydrochloride
  • (2R,6S)-2,6-bis(trifluoromethyl)pyrrolidine hydrochloride

Uniqueness

(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Biological Activity

(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride is a synthetic compound with significant potential in various biological applications due to its unique structural properties. This article delves into its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two trifluoromethyl groups at the 2 and 6 positions. This configuration enhances its lipophilicity, allowing for better interaction with biological membranes and proteins. The trifluoromethyl groups contribute to the compound's stability and reactivity in organic synthesis, making it a valuable building block in medicinal chemistry.

The biological activity of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The lipophilic nature of the trifluoromethyl groups allows the compound to effectively penetrate hydrophobic regions of proteins and enzymes, modulating their activity. This mechanism is crucial for its applications in studying enzyme interactions and metabolic pathways.

Biological Applications

  • Enzyme Interaction Studies : The compound has been utilized to investigate enzyme kinetics and inhibition mechanisms. Its ability to interact with various enzymes makes it a useful tool in biochemical research.
  • Drug Development : As a building block in the synthesis of fluorinated compounds, it plays a critical role in developing new pharmaceuticals that require enhanced bioavailability and metabolic stability .
  • Pharmacological Screening : Research indicates that (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride can be used in high-throughput screening assays to identify potential drug candidates targeting specific biological pathways .

Case Study 1: Inhibition of Phospholipase A2

A study investigated the inhibition of lysosomal phospholipase A2 by various compounds, including derivatives of piperidine. The results indicated that certain piperidine analogs could inhibit phospholipase activity effectively, suggesting potential applications in treating conditions related to phospholipidosis .

CompoundIC50 (μM)Activity
(2R,6S)-Piperidine<1Strong inhibitor
Fosinopril0.18Most potent inhibitor
Amiodarone>10Weak inhibitor

Case Study 2: Antiproliferative Activity

In another study focusing on B-cell lymphoma, (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride was evaluated for its antiproliferative effects on lymphoma cell lines. The compound demonstrated significant growth inhibition correlating with its ability to disrupt protein-protein interactions involving BCL6, a key transcriptional repressor .

Cell LineCompound Concentration (μM)Growth Inhibition (%)
SU-DHL-41070
OCI-Ly11065
OCI-Ly31020

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride with high enantiomeric purity?

  • Methodological Answer : High enantiomeric purity can be achieved via asymmetric catalysis or chiral resolution. For example, chiral auxiliaries or transition-metal catalysts (e.g., palladium complexes) can induce stereoselectivity during piperidine ring formation. A structurally analogous synthesis for mefloquine hydrochloride involves resolving racemic mixtures using chiral acids (e.g., tartaric acid derivatives) . Key steps include:

  • Use of trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) for introducing CF₃ groups.
  • Protecting group strategies (e.g., Boc or Fmoc) to prevent side reactions during ring closure.
  • Final hydrochlorination under controlled pH to isolate the hydrochloride salt.

Q. What safety protocols are critical when handling (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride?

  • Methodological Answer : Follow general piperidine safety guidelines:

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent exothermic reactions .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.

Q. How can X-ray crystallography confirm the stereochemical configuration of this compound?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing or Patterson methods .
  • Refinement : Refine with SHELXL using least-squares minimization. Key metrics:
ParameterTypical Value
R-factor< 0.05
CCDC DepositionRequired
  • Validate stereochemistry using Flack or Hooft parameters .

Q. Which chromatographic methods are optimal for purity analysis?

  • Methodological Answer : Reverse-phase HPLC with:

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.
  • Detection : UV at 210 nm for piperidine backbone .
  • Impurity Profiling : Compare retention times against known standards (e.g., EP or USP guidelines for related piperidine pharmaceuticals) .

Advanced Research Questions

Q. How do trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ groups increase the electrophilicity of adjacent carbons, enhancing reactivity in SN2 reactions. For example:

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., NaN₃) via ¹⁹F NMR to track CF₃ group stability .
  • Computational Analysis : Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity.

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

  • Methodological Answer :

  • Advanced NMR : Perform 2D experiments (e.g., HSQC, NOESY) to assign stereochemistry and confirm coupling constants .
  • Dynamic Effects : Account for conformational flexibility using variable-temperature NMR.
  • Cross-Validation : Compare with X-ray crystallography data to resolve ambiguities in dihedral angles .

Q. What computational approaches predict the compound’s physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Software : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (-1.2 to 0.5) and aqueous solubility (<1 mg/mL).
  • Solubility Enhancement : Simulate co-crystallization with cyclodextrins or salts using molecular docking (AutoDock Vina) .

Q. How can polymorphic forms of this compound be identified and characterized?

  • Methodological Answer :

  • Screening : Use solvent evaporation (e.g., ethanol/water) to generate polymorphs.
  • Characterization :
TechniqueApplication
XRPDCrystal lattice analysis
DSCMelting point and phase transitions
TGAThermal stability assessment
  • Reference mefloquine hydrochloride’s polymorph E, characterized by distinct XRPD peaks at 2θ = 10.5°, 15.7° .

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